molecular formula C11H12N2O5 B1272786 N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide CAS No. 91088-39-0

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

Cat. No. B1272786
CAS RN: 91088-39-0
M. Wt: 252.22 g/mol
InChI Key: AWRWFTFHIONLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide (MNOB) is a small molecule that has been studied extensively in the field of scientific research. MNOB is a versatile compound that has been used in a variety of applications, including organic synthesis, drug development, and laboratory experiments. MNOB has been found to possess numerous biochemical and physiological effects, and has been used to study the mechanism of action of various drugs and compounds. In

Scientific Research Applications

Metabolism in Tattoo Inks

Pigment Yellow 74 (PY74), which includes the compound N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, has been investigated for its metabolism using rat and human liver microsomes. Metabolites formed include 2-((2-methoxy-4-nitrophenyl)azo)-N-(2-methoxy-4-hydroxyphenyl)-3-oxobutanamide and 2-((2-hydroxy-4-nitrophenyl)azo)-N-(2-methoxy-4-hydroxyphenyl)-3-oxobutanamide, suggesting potential phase II metabolism and excretion pathways (Cui et al., 2005).

Corrosion Inhibition

Studies on N-Phenyl-benzamide derivatives, which include similar structures to this compound, show their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The presence of methoxy (OCH3) and nitro (NO2) groups affects the inhibition behavior, with the methoxy substituent enhancing efficiency (Mishra et al., 2018).

Light-Switchable Polymers

A cationic polymer synthesized by incorporating a derivative of this compound exhibits light-switchable properties. It can transform from a cationic to a zwitterionic form upon irradiation, indicating potential applications in DNA condensation and release, as well as antibacterial activities (Sobolčiak et al., 2013).

Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, closely related to this compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. They show promising results in forming crosslinks with proteins, indicating potential applications in biochemistry and molecular biology (Jelenc et al., 1978).

Synthesis and Characterization in Organic Chemistry

Research in organic chemistry has explored the synthesis and characterization of various derivatives of this compound. These studies focus on understanding the chemical properties and potential applications of these compounds in different fields, including the synthesis of other organic compounds and investigation of their biological activity (Havaldar et al., 2004).

Biochemical Analysis

Biochemical Properties

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression through chromatin remodeling . The interaction between this compound and HDAC results in the inhibition of the enzyme’s activity, leading to changes in gene expression patterns. Additionally, this compound may interact with other proteins and enzymes, influencing various biochemical pathways.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In hepatocellular carcinoma cells, this compound has demonstrated inhibitory effects on cell proliferation and survival . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC by this compound can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, thereby affecting cell growth and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of HDAC, inhibiting its deacetylase activity . The inhibition of HDAC results in the accumulation of acetylated histones, leading to an open chromatin structure and increased transcriptional activity of specific genes. These changes in gene expression contribute to the compound’s effects on cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can exert sustained effects on cellular processes, including prolonged inhibition of HDAC activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit HDAC activity and modulate gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and adverse impacts on other organs. These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily through enzymatic reactions, including oxidation and conjugation . The metabolic pathways of this compound can affect its bioavailability, efficacy, and potential toxicity. Understanding these pathways is essential for developing strategies to optimize its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness. Studies have shown that this compound can accumulate in the nucleus, where it exerts its inhibitory effects on HDAC.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with chromatin and inhibits HDAC activity . The targeting of this compound to the nucleus is facilitated by specific signals and post-translational modifications that direct it to this compartment. The nuclear localization of this compound is essential for its ability to modulate gene expression and influence cellular processes.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)5-11(15)12-9-4-3-8(13(16)17)6-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRWFTFHIONLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387281
Record name N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91088-39-0
Record name N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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